REACTION_CXSMILES
|
[NH2:1][CH:2]([C:7]1[CH:12]=[CH:11][C:10]([N+]([O-])=O)=[CH:9][C:8]=1[CH3:16])[CH2:3][C:4]([OH:6])=[O:5].CC1C=C([N+:26]([O-:28])=[O:27])C=CC=1C=O.C(O)(=O)CC(O)=O.C([O-])(=O)C.[NH4+]>C(O)C>[NH2:1][CH:2]([C:7]1[CH:12]=[C:11]([N+:26]([O-:28])=[O:27])[CH:10]=[CH:9][C:8]=1[CH3:16])[CH2:3][C:4]([OH:6])=[O:5] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(CC(=O)O)C1=C(C=C(C=C1)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
CC1=C(C=O)C=CC(=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
520 mg
|
Type
|
reactant
|
Smiles
|
C(CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
578 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 48 h (oil bath)
|
Duration
|
48 h
|
Name
|
|
Type
|
product
|
Smiles
|
NC(CC(=O)O)C1=C(C=CC(=C1)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 510 mg | |
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |